molecular formula C11H14N4O B13193100 2-{2-[(4-Methoxyphenyl)methylidene]hydrazin-1-YL}-4,5-dihydro-1H-imidazole

2-{2-[(4-Methoxyphenyl)methylidene]hydrazin-1-YL}-4,5-dihydro-1H-imidazole

Cat. No.: B13193100
M. Wt: 218.26 g/mol
InChI Key: QMORGJMFJIJVME-RIYZIHGNSA-N
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Description

2-{2-[(4-Methoxyphenyl)methylidene]hydrazin-1-YL}-4,5-dihydro-1H-imidazole is a chemical compound with the molecular formula C11H14N4O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-Methoxyphenyl)methylidene]hydrazin-1-YL}-4,5-dihydro-1H-imidazole typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with an imidazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-Methoxyphenyl)methylidene]hydrazin-1-YL}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-{2-[(4-Methoxyphenyl)methylidene]hydrazin-1-YL}-4,5-dihydro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(4-Methoxyphenyl)methylidene]hydrazin-1-YL}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(4-Methoxyphenyl)methylidene]hydrazin-1-YL}-4,5-dihydro-1H-imidazole is unique due to its specific imidazole ring structure combined with the methoxyphenyl hydrazone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C11H14N4O/c1-16-10-4-2-9(3-5-10)8-14-15-11-12-6-7-13-11/h2-5,8H,6-7H2,1H3,(H2,12,13,15)/b14-8+

InChI Key

QMORGJMFJIJVME-RIYZIHGNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=NCCN2

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=NCCN2

Origin of Product

United States

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